Leupeptin
Description
Leupeptin (Ac-Leu-Leu-Arg-CHO) is a naturally occurring tripeptide aldehyde inhibitor first isolated from Streptomyces species. It functions as a broad-spectrum protease inhibitor, targeting serine proteases (e.g., trypsin, plasmin) and cysteine proteases (e.g., papain, calpain, SARS-CoV-2 Mpro) via its reactive C-terminal aldehyde group. This group forms a covalent hemiacetal bond with the catalytic cysteine or serine residue of proteases, effectively blocking their activity . This compound’s specificity arises from its P1 argininal residue, which interacts with protease subsites, while its di-leucine backbone enhances solubility and stability .
Properties
IUPAC Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860320 | |
| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-47-7 | |
| Record name | Leupeptin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Native Production in Streptomyces Species
This compound is naturally produced by actinobacteria, particularly Streptomyces roseus, through a non-ribosomal peptide synthetase (NRPS)-dependent pathway. The biosynthetic gene cluster (BGC) responsible for this compound production includes two key genes:
-
LeupA : Encodes an NRPS with acyltransferase (AT), adenylation (A), peptidyl-carrier protein (PCP), condensation (C), and thioesterase (TE) domains.
-
LeupB : Divergent homolog of argininosuccinate lyase (ASL), critical for incorporating arginine into the tripeptide backbone.
The pathway begins with the acetylation of L-leucine by LeupA, followed by sequential addition of leucine and arginine residues. A terminal reductase domain reduces the C-terminal arginine to an aldehyde group, essential for inhibitory activity.
Table 1: Key Enzymatic Domains in this compound Biosynthesis
| Gene | Domains/Function | Role in this compound Synthesis |
|---|---|---|
| LeupA | AT, A, PCP, C, TE | Acylates leucine, assembles tripeptide |
| LeupB | ASL homolog | Incorporates arginine residue |
| Red | Reductase | Converts C-terminal COOH to CHO |
Fermentation of S. roseus in this compound Production Media (LPM) yields approximately 120–150 mg·L⁻¹ of this compound after 72–96 hours. Optimal conditions include:
Heterologous Expression in Engineered Hosts
To overcome low yields in native hosts, heterologous production systems have been developed. For example, Escherichia coli DH10B transformed with plasmid pESAC_810 (carrying LeupA and LeupB) produced 45 mg·L⁻¹ of this compound in M9 minimal media with glucose and casamino acids. Key steps include:
-
Strain Construction : Cloning the this compound BGC into expression vectors under inducible promoters.
-
Fermentation : Culturing at 28°C with agitation (200 rpm) for 48–72 hours.
-
Induction : Adding 0.1 mM IPTG at mid-log phase to activate gene expression.
Chemical Synthesis and Analog Development
Solid-Phase Peptide Synthesis (SPPS)
This compound’s C-terminal argininal group poses synthetic challenges due to its instability. Recent advances employ Fmoc-based SPPS to synthesize precursors, followed by enzymatic reduction to the aldehyde form.
Protocol for this compound Analog Synthesis:
-
Resin Loading : Use Rink amide MBHA resin (0.55 mmol·g⁻¹).
-
Chain Assembly : Sequential coupling of Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, and Fmoc-Ahx-OH (6-aminohexanoic acid).
-
Capping : Acetylation with acetic anhydride.
-
Cleavage : Treat with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.
-
Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).
Table 2: Inhibitory Properties of this compound Analogues
| Analog | C-Terminal Group | K_i (Trypsin) | Mass (m/z) |
|---|---|---|---|
| This compound (natural) | -CHO | 88 ± 8 nM | 427.3 |
| This compound-COOH (oxidized) | -COOH | 2.7 ± 0.1 μM | 443.3 |
| Ahx-Phe-Leu-Arg-COOH | -COOH | 3.4 ± 0.2 μM | 585.4 |
The oxidized precursor (this compound-COOH) exhibits 30-fold lower potency than native this compound, underscoring the aldehyde’s critical role.
Conjugation to Nanoparticles
To enhance stability, this compound analogues have been conjugated to inorganic oxides:
Table 3: Inhibitory Efficiency of Conjugated Analogues
| Conjugate | K_i (Trypsin) | Relative Efficiency |
|---|---|---|
| Free peptide | 3.4 ± 0.2 μM | 1.00 |
| TiO₂ conjugate | 11 ± 2 μM | 0.32 |
| ZnO conjugate | 4.4 ± 1.3 μM | 0.77 |
Downstream Processing and Analysis
Fermentation Broth Purification
This compound is extracted from Streptomyces cultures using nonionic adsorbent resins (e.g., Diaion HP-20). Steps include:
Analytical Characterization
Table 4: Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Vydac C18 (4.6 × 250 mm) |
| Flow Rate | 1.0 mL·min⁻¹ |
| Detection | DAD (210 nm) |
| Injection Volume | 10 μL |
Chemical Reactions Analysis
Types of Reactions
Leupeptin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Protein Purification
Leupeptin is extensively utilized during protein purification processes to prevent proteolytic degradation of target proteins. It is particularly effective in maintaining the integrity of proteins during cell lysis and extraction procedures.
- Mechanism : this compound inhibits proteases that are released upon cell lysis, thereby preserving the proteins of interest for subsequent analysis. Typical concentrations used range from 1-10 μM .
Muscle Regeneration Studies
Research has investigated this compound's effects on muscle regeneration and proteolytic activity in skeletal muscles.
- Study Findings : A study administered this compound to mice and observed an increase in cathepsin B activity despite its role as an inhibitor. This paradoxical effect suggests that this compound may trigger adaptive responses in muscle tissue rather than hinder recovery processes following exercise-induced injuries .
Antiviral Applications
This compound has shown potential in inhibiting viral infections, notably those caused by coronaviruses.
- SARS-CoV-2 Inhibition : Recent studies indicate that this compound can inhibit SARS-CoV-2 replication in Vero cells with an effective concentration (EC50) of approximately 42.34 μM. It also demonstrated activity against human coronavirus strain 229E . The compound's ability to inhibit proteases involved in viral entry highlights its therapeutic potential against viral infections.
Neurobiology Research
In neurobiology, this compound has been used to study long-term potentiation (LTP), a process critical for learning and memory.
- Impact on LTP : Research findings indicate that prolonged application of this compound can reduce LTP induction in hippocampal slices, suggesting that thiol proteases like calpain may play a role in synaptic plasticity .
Hearing Protection Studies
This compound has been explored for its protective effects on auditory cells.
- Research Insights : Animal studies have demonstrated that this compound can protect hair cells from damage caused by loud noises or ototoxic drugs, potentially preventing hearing loss .
Clinical Implications in Muscular Dystrophy
This compound's role as a therapeutic agent for muscular dystrophies has been investigated.
- Therapeutic Potential : Studies suggest that this compound may help mitigate symptoms associated with hereditary muscular dystrophies by modulating proteolytic activity without delaying muscle repair processes .
Summary Table of this compound Applications
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
Leupeptin, a naturally occurring protease inhibitor, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanism of action, inhibitory effects on various proteases, and its implications in clinical and research settings.
This compound is primarily known for its ability to inhibit serine, cysteine, and threonine proteases. The compound's structure features a C-terminal aldehyde group, which is crucial for its binding efficiency and protease inhibition. This aldehyde group enhances the stability of this compound against degradation by carboxypeptidases, making it a potent inhibitor in various biological contexts .
2. Inhibition Profiles
This compound has demonstrated strong inhibitory effects against several proteolytic enzymes. Below is a summary of its inhibition profiles against various proteases:
3. Therapeutic Applications
This compound's biological activity extends into therapeutic realms, particularly in muscle disorders and viral infections:
- Muscular Dystrophy : A study conducted on chickens with hereditary muscular dystrophy revealed that administration of this compound at doses of 10 mg/kg and 50 mg/kg did not significantly improve muscle function or reduce necrotic fibers compared to untreated controls. This suggests limited efficacy in this particular model .
- Viral Infections : this compound has been shown to inhibit human coronaviruses, including SARS-CoV-2, with an effective concentration (EC50) of approximately 42.34 µM. Its mechanism involves inhibiting proteases critical for viral entry and replication .
4. Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound:
- Inhibition of Proteases in Microbial Systems : Research indicates that this compound produced by Streptomyces exfoliatus inhibits extracellular proteases, playing a role in microbial growth regulation .
- Clinical Trials : A therapeutic trial involving this compound as a protease inhibitor showed no significant clinical improvement in muscle function among treated subjects with muscular dystrophy despite extensive dosing over four months .
- Antiviral Properties : this compound's ability to inhibit SARS-CoV-2 suggests potential applications in treating COVID-19. It was found to significantly reduce viral RNA levels in infected cells, indicating its role as an antiviral agent .
5. Summary of Findings
This compound exhibits a broad spectrum of biological activities primarily through its role as a protease inhibitor. Its effectiveness varies across different proteases and biological systems, with significant implications for both therapeutic applications and research methodologies.
6. Conclusion
This compound remains a compound of interest due to its unique properties and potential applications in various fields including virology and muscle pathology. Ongoing research is essential to fully elucidate its mechanisms and expand its therapeutic uses.
Q & A
Q. How to ethically report this compound’s use in studies involving animal models?
Q. What metadata is critical for reproducibility in this compound-related research?
- Methodological Answer : Publish supplementary datasets detailing:
- Exact chemical formulations (e.g., this compound hemisulfate).
- Instrument parameters (e.g., LC-MS gradients).
- Raw data files in repositories like Zenodo or Figshare .
Interdisciplinary Applications
Q. How can this compound be applied in neurodegenerative disease research to study protein aggregation?
- Methodological Answer : In models of Alzheimer’s disease, this compound inhibits lysosomal degradation of amyloid-β, enabling study of aggregation kinetics. Combine with thioflavin T assays for fibril quantification and TEM imaging for structural analysis. Normalize results to protease activity assays to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
